molecular formula C19H17N3O4 B2533814 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-3-carboxamide CAS No. 1206986-79-9

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2533814
CAS No.: 1206986-79-9
M. Wt: 351.362
InChI Key: AVBSJCMIPPYMFO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan-2-carbonyl group, a tetrahydroisoquinoline group, and an isoxazole group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan-2-carbonyl compounds can be synthesized through various methods. For instance, furan-2-carbonyl isothiocyanate can undergo heterocyclization with a variety of aliphatic and aromatic nitrogen nucleophiles to form a new series of heterocycles .


Chemical Reactions Analysis

Furan-2-carbonyl isothiocyanate can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .

Scientific Research Applications

Bioisosteric Replacement to Enhance Analgesic Properties

Bioisosteric replacements in carboxamide derivatives have been studied to enhance analgesic properties. A particular focus has been on replacing the phenyl ring with isosteric heterocycles, showing increased analgesic activity in certain derivatives. This approach provides insight into the structural activity relationships and the potential for developing new analgesics (И. В. Украинец, Е. В. Моспанова, А. А. Давиденко, 2016; I. Ukrainets, E. Mospanova, A. Davidenko, 2016).

Synthesis of Tetrahydroisoquinolinones

Research into the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has provided detailed methodologies for creating compounds incorporating pharmacologically interesting fragments. This work is crucial for the development of new drugs with targeted biological activities (M. Kandinska, I. Kozekov, M. Palamareva, 2006).

Anticancer and Antibacterial Properties

Derivatives of the compound have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. These findings are significant for the potential development of new therapeutic agents in treating various diseases (Sandra M. Bonilla-Castañeda, Andrés-Felipe Villamizar-Mogotocoro, V. Kouznetsov, 2022).

Anti-inflammatory and Antibacterial Activities

A series of derivatives has been synthesized, displaying significant anti-inflammatory and antibacterial activities. These compounds offer insights into the design of new drugs with reduced gastrointestinal toxicity and lipid peroxidation, suggesting a promising approach for safer therapeutic options (M. S. Alam et al., 2011).

Electrophilic Substitution Reactions

Studies on electrophilic substitution reactions and the synthesis of benzothiazole derivatives provide a foundation for understanding the chemical behavior and potential pharmacological applications of these compounds. This research is pivotal for exploring new routes in drug synthesis and development (А. Aleksandrov, М. М. El’chaninov, 2017).

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-9-16(21-26-12)18(23)20-15-5-4-13-6-7-22(11-14(13)10-15)19(24)17-3-2-8-25-17/h2-5,8-10H,6-7,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBSJCMIPPYMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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